![molecular formula C23H22ClN5O2S2 B2357096 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide CAS No. 1207013-21-5](/img/structure/B2357096.png)

2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

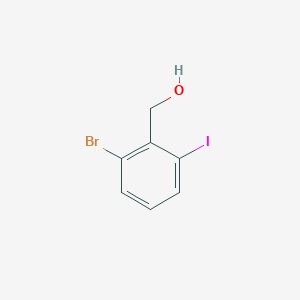

The compound is a derivative of thiazolo[4,5-d]pyrimidine, a class of compounds known for their diverse pharmacological effects . It contains functional groups such as benzyl, methylamino, thio, and chloro-methoxy-methylphenyl .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiazolo[4,5-d]pyrimidin-7-yl core, with a benzyl(methyl)amino group at the 2-position, a thio group linking to an acetamide moiety, which is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group .Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds

A study by Abu-Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, focusing on their anti-inflammatory and analgesic activities. The research demonstrates the versatility of similar structural frameworks in generating compounds with potential therapeutic applications (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Compound Synthesis

Janardhan et al. (2014) reported on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. This research highlights the synthetic routes and potential for diversification in drug discovery processes involving similar chemical structures (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Structural Activity Relationships

Phosphoinositide 3-Kinase (PI3K) Inhibition

Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. Their findings contribute to the understanding of how structural modifications can enhance the efficacy and stability of therapeutics (Stec et al., 2011).

Antimicrobial and Insecticidal Applications

Insecticidal Assessment

Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activities against the cotton leafworm, Spodoptera littoralis. This study underlines the potential of such compounds in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the fractalkine receptor (CX3CR1) . CX3CR1 is a G-protein coupled receptor that binds to fractalkine (CX3CL1), a unique chemokine that functions as both an adhesion molecule and a chemoattractant .

Mode of Action

The compound acts as a potent and selective antagonist of the CX3CR1 receptor . By binding to this receptor, it prevents the interaction between fractalkine and CX3CR1, thereby inhibiting the downstream signaling pathways triggered by this interaction .

Biochemical Pathways

The antagonism of the CX3CR1 receptor affects multiple biochemical pathways. Primarily, it disrupts the chemotactic response induced by fractalkine, which plays a crucial role in the migration and adhesion of certain immune cells . This can have significant effects on immune response and inflammation.

Result of Action

The antagonism of the CX3CR1 receptor by this compound can lead to a reduction in the recruitment and adhesion of immune cells at sites of inflammation . This could potentially alleviate symptoms in diseases where excessive immune cell recruitment is a factor, such as in multiple sclerosis .

properties

IUPAC Name |

2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S2/c1-14-9-17(18(31-3)10-16(14)24)27-19(30)12-32-22-20-21(25-13-26-22)28-23(33-20)29(2)11-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZJPPLQOZCFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357033.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)